molecular formula C10H14N6O4 B150660 2'-Amino-2'-deoxyguanosine CAS No. 60966-26-9

2'-Amino-2'-deoxyguanosine

Cat. No. B150660
CAS RN: 60966-26-9
M. Wt: 282.26 g/mol
InChI Key: ROPTVRLUGSPXNH-DXTOWSMRSA-N
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Description

2’-Amino-2’-deoxyguanosine is a modified nucleoside utilized in the development of anticancer drugs . It exhibits vast potential in the treatment of a plethora of cancers . By curbing the growth and proliferation of cancer cells, this compound emerges as a promising tool in the fight against cancer .


Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxyguanosine involves a practical procedure for enzymatic synthesis . This process consists of the transglycosylation from thymidine to 6-substituted purine (2-amino-6-chloropurine; ACP) instead of natural guanine and the conversion of 2-amino-6-chloropurine-2’-deoxyriboside (ACPdR) to dGuo with bacterial adenosine deaminase .


Molecular Structure Analysis

The molecular formula of 2’-Amino-2’-deoxyguanosine is C10H14N6O4 . It is a purine 2’-deoxyribonucleoside having guanine as the nucleobase .


Chemical Reactions Analysis

2’-Amino-2’-deoxyguanosine is a valuable probe for investigating the metal ion interactions at the active site of the group I ribozyme . It has been accessed previously from 2’-amino-2’-deoxyuridine by transglycosylation .


Physical And Chemical Properties Analysis

2’-Amino-2’-deoxyguanosine is a purine 2’-deoxyribonucleoside having guanine as the nucleobase . It is functionally related to guanosine .

Safety And Hazards

2’-Amino-2’-deoxyguanosine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

2’-Amino-2’-deoxyguanosine and oligonucleotides containing them have proven highly effective for an array of biochemical applications . The guanosine analogue and its phosphoramidite derivatives have been accessed previously from 2’-amino-2’-deoxyuridine by transglycosylation, but with limited overall efficiency and convenience . Therefore, future research may focus on improving the efficiency and convenience of these processes.

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPTVRLUGSPXNH-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209807
Record name 2'-Amino-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-2'-deoxyguanosine

CAS RN

60966-26-9
Record name 2′-Amino-2′-deoxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60966-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Amino-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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